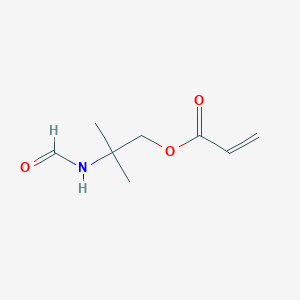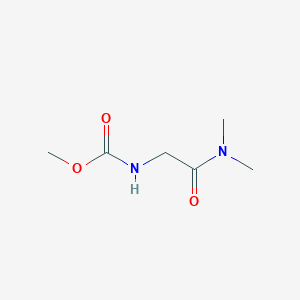
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of a glycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide typically involves the reaction of glycine derivatives with methoxycarbonylating agents. One common method is the reaction of N,N-dimethylglycine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
N,N-dimethylglycine+Methyl chloroformate→N 2 -(Methoxycarbonyl)-N,N-dimethylglycinamide+HCl
Industrial Production Methods: In an industrial setting, the production of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-dimethylglycine and methanol.
Substitution: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: N,N-dimethylglycine and methanol.
Substitution: Various substituted glycinamides.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethylglycinamide: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylglycine: Contains a methoxycarbonyl group but lacks the dimethylamino functionality.
Uniqueness: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide is unique due to the presence of both the methoxycarbonyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
84004-73-9 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
InChI Key |
GVJXGKLGFONDEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


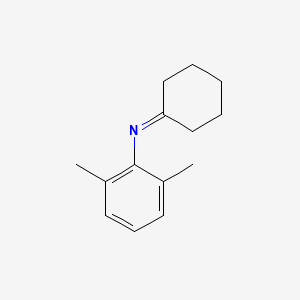

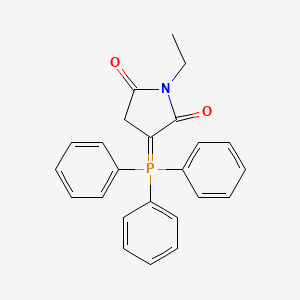
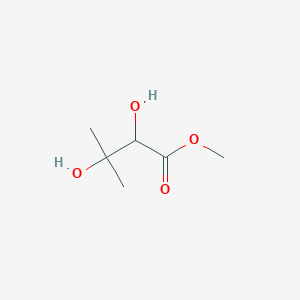

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)

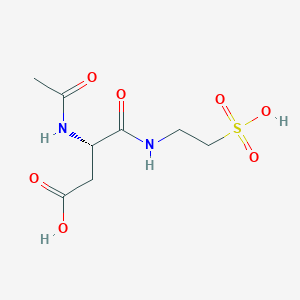

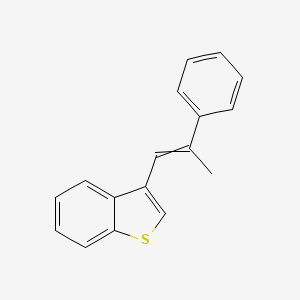
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
